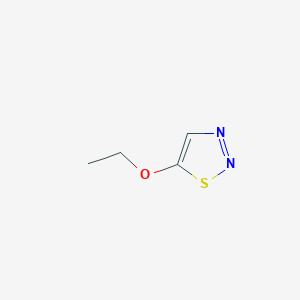

5-Ethoxy-1,2,3-thiadiazole

説明

5-Ethoxy-1,2,3-thiadiazole is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one sulfur atom, with an ethoxy (-OCH₂CH₃) substituent at the 5-position. This compound is likely synthesized via nucleophilic substitution at the 5-position of a precursor, such as 4-phenyl-5-chloro-1,2,3-thiadiazole, using ethanol under basic conditions (e.g., NaH/DMF) .

特性

IUPAC Name |

5-ethoxythiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-2-7-4-3-5-6-8-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAPXEVDMBJCQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=NS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 5-ethoxy-1,2,3-thiadiazole can be achieved through various synthetic routes. One common method involves the Hurd-Mori cyclization, which is a [3+2] cycloaddition reaction. This reaction typically involves the use of thiosemicarbazide and ethyl orthoformate under acidic conditions to form the thiadiazole ring . Other methods include oxidative coupling and metal-free conditions, which offer alternative pathways to synthesize this compound .

Industrial production methods for this compound may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

化学反応の分析

5-Ethoxy-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or thioethers.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

科学的研究の応用

5-Ethoxy-1,2,3-thiadiazole is a chemical compound with a five-membered heterocyclic ring containing nitrogen and sulfur atoms, with an ethoxy group attached, enhancing its solubility in organic solvents. Though research on this specific compound is limited, thiadiazole derivatives, in general, exhibit diverse biological activities depending on the substituents attached to the ring, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. 5-Amino-1,2,3-thiadiazoles are utilized as raw materials for pharmaceuticals and agricultural chemicals .

Synthesis

this compound can be synthesized through several methods, but the specifics are not detailed in the provided search results. A process for preparing 5-amino-1,2,3-thiadiazoles involves bringing diazoacetonitrile into contact with hydrogen sulfide in the presence of a base or with a salt of hydrogen sulfide, in a solvent . Examples of this synthesis include :

- Using a solution of diazoacetonitrile in ethanol with anhydrous sodium hydrosulfide in ethanol at around -3° C.

- Using a solution of diazoacetonitrile in methyl alcohol with sodium methoxide in methyl alcohol, followed by blowing hydrogen sulfide gas into the solution at around -3° C.

- Using a solution of diazoacetonitrile in methylene chloride with a 50%-ethanolic solution of anhydrous sodium sulfide at -7° C.

Applications

- Medicinal Chemistry: Due to its ethoxy substitution, this compound is particularly interesting for medicinal chemistry applications where solubility is crucial for efficacy.

- Agricultural Sciences: The search results mention the suitability of this compound for applications in agricultural sciences, but without providing specific examples. Etridiazole, a structurally similar compound, is used as a fungicide in agriculture.

- Scientific Research: this compound has diverse applications in scientific research, offering unique properties for drug discovery.

- Antiviral activity: 1,2,3-thiadiazole derivatives have shown antiviral activity .

Structural Relatives

Several compounds share structural similarities with this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2,3-Thiadiazole | Basic thiadiazole | Simple structure; serves as a precursor for many derivatives. |

| Etridiazole | Fungicide | Used primarily in agriculture; effective against specific plant pathogens. |

| 5-Methyl-1,2,3-thiadiazole | Methyl-substituted variant | Exhibits distinct biological activity compared to ethoxy derivative. |

| 5-Ethyl-1,2,4-thiadiazole | Ethyl-substituted variant | Different positioning of substituents affects chemical reactivity. |

作用機序

The mechanism of action of 5-ethoxy-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, it disrupts the integrity of microbial cell membranes, leading to cell death . In anticancer applications, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

類似化合物との比較

Substituent Effects in 1,2,3-Thiadiazoles

- 5-Ethoxy-1,2,3-thiadiazole : The ethoxy group is electron-donating via resonance, increasing electron density on the thiadiazole ring. This may enhance stability but reduce electrophilic substitution reactivity compared to electron-withdrawing substituents.

- 5-Chloro-1,2,3-thiadiazole (e.g., compound 2 in ) : The chloro group is electron-withdrawing, polarizing the ring and making it more reactive toward nucleophilic attack. Chloro derivatives are common intermediates for further functionalization .

- For example, 5-[(4-chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole (6i) exhibits a melting point of 87–88 °C, suggesting stronger intermolecular forces compared to ethoxy analogs .

Positional Isomerism: 1,2,3- vs. 1,3,4-Thiadiazoles

- 1,2,3-Thiadiazoles : The sulfur atom is adjacent to two nitrogen atoms, creating a distinct electronic environment. Lithiation at the 5-position (e.g., 4-phenyl-1,2,3-thiadiazole) is feasible under controlled conditions .

- 1,3,4-Thiadiazoles : Derivatives like 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione exhibit planar structures stabilized by N–H···S hydrogen bonding, which influences crystallinity and biological interactions .

Physicochemical Properties

| Compound | Substituent | Melting Point (°C) | Key Spectral Data (¹H NMR) |

|---|---|---|---|

| This compound | -OCH₂CH₃ | Not reported | Expected δ ~1.4 (t, CH₃), 4.4 (q, CH₂) |

| 5-Chloro-1,2,3-thiadiazole | -Cl | Not reported | N/A |

| 6i (Arylthio derivative) | -(4-Cl-C₆H₄)S- | 87–88 | δ 7.38–7.55 (m, 7H), 7.96 (d, J = 7.0 Hz) |

| 3e (Aryloxy derivative) | -O-C₆H₅ | Not reported | Yield 64% |

Note: Data inferred from analogs; experimental values for 5-ethoxy derivatives require further validation.

Stability and Intermolecular Interactions

- Hydrogen Bonding: While 1,3,4-thiadiazoles form N–H···S hydrogen bonds (e.g., 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione) , 1,2,3-thiadiazoles with ethoxy groups may rely on weaker van der Waals forces or π-stacking due to the absence of active N–H donors.

生物活性

5-Ethoxy-1,2,3-thiadiazole is a compound that has garnered attention in the fields of medicinal chemistry and agricultural sciences due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound exhibits antimicrobial , antifungal , and anticancer properties. Its efficacy against various pathogens makes it a candidate for further investigation in both pharmaceuticals and agrochemicals.

Key Biological Activities:

- Antimicrobial Activity : Effective against a range of bacteria and fungi.

- Antifungal Activity : Particularly effective against pathogens such as Phytophthora and Pythium species.

- Anticancer Activity : Exhibits potential in inhibiting cancer cell proliferation.

The primary mechanism through which this compound exerts its biological effects involves the disruption of cellular components in fungi and cancer cells.

Target Interactions:

- Fungal Cell Membrane Disruption : The compound hydrolyzes phospholipids in the fungal cell membrane into free fatty acids and lysophosphatides, leading to cell lysis and death.

- Cellular Effects on Cancer Cells : It may interfere with cellular signaling pathways that regulate growth and apoptosis in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by moderate solubility in water and miscibility with organic solvents. Limited data is available on its absorption, distribution, metabolism, and excretion (ADME) properties.

Antimicrobial Efficacy

A study demonstrated that this compound had significant antimicrobial activity against various strains of bacteria and fungi. The compound showed an effective concentration (EC50) against Phytophthora infestans with values lower than some standard antifungal agents .

Toxicological Studies

Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also poses risks at certain dosages. For instance:

- In chronic toxicity studies on rats, doses above 30 mg/kg/day resulted in liver pathology .

- The median lethal dose (LD50) was determined to be 1028 mg/kg in rats, indicating a moderate level of toxicity.

Data Tables

| Biological Activity | Target Organism/Cell Type | Efficacy (EC50 or LD50) |

|---|---|---|

| Antifungal | Phytophthora infestans | EC50 = 3.43 μg/ml |

| Antimicrobial | Staphylococcus epidermidis | EC50 not specified |

| Anticancer | Various cancer cell lines | Specific values not provided |

Q & A

Q. What are the optimized synthetic routes for 5-Ethoxy-1,2,3-thiadiazole, and how can reaction yields be improved?

The synthesis of 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione (a key intermediate) involves refluxing ethyl thiocarbazinate with carbon disulfide (CS₂) and potassium hydroxide in methanol, followed by acidification with HCl. This yields 51% of the product after recrystallization from benzene . To improve yields, consider optimizing solvent ratios (e.g., hexane:ethyl acetate for purification) and reaction time. Continuous flow reactors (as used for analogous thiadiazoles) may enhance temperature and pressure control, reducing side reactions .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray analysis reveals a planar 1,3,4-thiadiazole-2-thione unit with intermolecular N–H···S hydrogen bonds forming centrosymmetric dimers. These interactions (N3–H3⋯S6i) stabilize the crystal lattice, as shown by bond distances: N4–C5 (1.293 Å, double bond character) and C2–N3 (1.325 Å) . Spectroscopic validation via ¹H/¹³C NMR and IR (e.g., NH stretch at 3100 cm⁻¹) further confirms structural integrity .

Q. What spectroscopic techniques are critical for verifying the purity of this compound derivatives?

Use a combination of:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., ethoxy group at δ 4.4 ppm for CH₂ and δ 1.4 ppm for CH₃) .

- IR spectroscopy : Identify functional groups like C=S (1350 cm⁻¹) and C=N (1560 cm⁻¹) .

- Elemental analysis : Compare calculated vs. experimental C/H/N/S ratios to ensure purity (>99% for reliable data) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of cross-coupling reactions involving this compound?

Regioselectivity in cross-coupling (e.g., Suzuki or Buchwald-Hartwig) depends on catalyst choice and steric effects. For example, Lawesson’s reagent promotes thiocarbonyl formation in diazoketones, yielding 4-ethoxycarbonyl-5-ethyl-1,2,3-thiadiazole derivatives . Optimize copper(I)-catalyzed reactions at 70°C to minimize side products in analogous thiadiazole systems .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets like enzymes or receptors. For example, derivatives of 5-thioxo-1,3,4-thiadiazolidin-2-one show potential as antimicrobial agents by binding to bacterial DNA gyrase . Pair docking with MD simulations to assess binding stability over time .

Q. How do structural modifications (e.g., ethoxy vs. methylthio groups) alter the electrochemical properties of thiadiazole-based complexes?

Cyclic voltammetry of 1,3,4-thiadiazole-metal complexes reveals redox shifts correlated with substituent electron-withdrawing/donating effects. Ethoxy groups enhance electron density at the sulfur atom, increasing reduction potentials by ~0.2 V compared to methylthio analogues . Use DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals and predict reactivity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or anticancer data may arise from assay conditions (e.g., bacterial strain variability) or compound stability. Validate findings using:

- Dose-response curves : Calculate IC₅₀ values across multiple cell lines .

- Metabolic stability assays : Assess hepatic microsomal degradation to rule out false negatives .

- Comparative SAR studies : Systematically vary substituents (e.g., aryl vs. alkyl groups) to isolate bioactive motifs .

Methodological Guidance

Q. How to design a robust SAR study for this compound-based therapeutic agents?

- Step 1 : Synthesize derivatives with controlled variations (e.g., ethoxy → methoxy, thione → sulfoxide) .

- Step 2 : Characterize physicochemical properties (logP, solubility) to correlate with bioactivity .

- Step 3 : Test in vitro/in vivo models (e.g., antifungal activity via MIC assays against Candida spp.) .

- Step 4 : Use multivariate analysis (e.g., PCA) to identify key structural drivers of activity .

Q. What experimental precautions are critical when handling this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。